molecular formula C20H42O6 B12841258 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol CAS No. 97404-08-5

23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol

Cat. No.: B12841258
CAS No.: 97404-08-5
M. Wt: 378.5 g/mol
InChI Key: PUJVHDGLFNDWDZ-UHFFFAOYSA-N
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Description

23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol is an organic compound characterized by a long polyether side chain. It is a colorless, odorless solid that is soluble in various organic solvents such as chloroform, ethanol, and dimethyl sulfoxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, often involving polyether chains and methylation agents.

    Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxid

Properties

CAS No.

97404-08-5

Molecular Formula

C20H42O6

Molecular Weight

378.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-(8-methylnonoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C20H42O6/c1-20(2)8-6-4-3-5-7-10-22-12-14-24-16-18-26-19-17-25-15-13-23-11-9-21/h20-21H,3-19H2,1-2H3

InChI Key

PUJVHDGLFNDWDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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